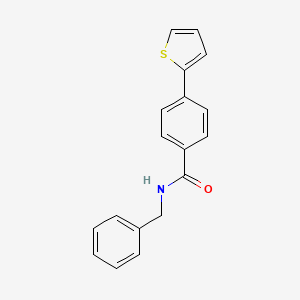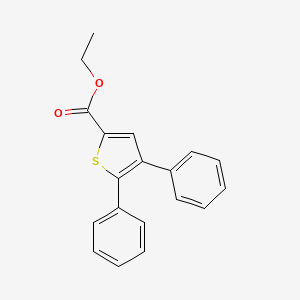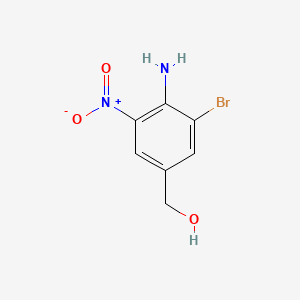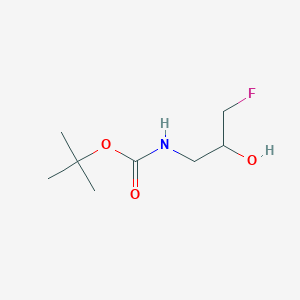![molecular formula C12H7N3S3 B12454485 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3,4]thiadiazole core substituted with thiophene rings at the 2 and 6 positions. The presence of these thiophene rings imparts unique electronic properties to the compound, making it a valuable candidate for various applications.
準備方法
The synthesis of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide can yield the intermediate 2-mercapto-5-(thiophen-2-yl)-1,3,4-thiadiazole. This intermediate can then be further reacted with 2-bromoacetophenone to form the desired imidazo[2,1-b][1,3,4]thiadiazole derivative .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis
化学反応の分析
2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole has a wide range of scientific research applications:
作用機序
The mechanism of action of 2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole varies depending on its application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it has been shown to inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity . In materials science, the compound’s electronic properties are attributed to the conjugated system of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which facilitate charge transport and other electronic behaviors .
類似化合物との比較
2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Thiophene derivatives: Compounds with thiophene rings exhibit similar electronic properties, but the presence of the imidazo[2,1-b][1,3,4]thiadiazole core in this compound provides additional functionality.
The uniqueness of this compound lies in its combination of the imidazo[2,1-b][1,3,4]thiadiazole core and the thiophene rings, which together impart distinct electronic and biological properties.
特性
分子式 |
C12H7N3S3 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
2,6-dithiophen-2-ylimidazo[2,1-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7N3S3/c1-3-9(16-5-1)8-7-15-12(13-8)18-11(14-15)10-4-2-6-17-10/h1-7H |
InChIキー |
RXMVNOVBLAQLNY-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CS4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[[4-(3-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid](/img/structure/B12454426.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)



![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![2-Diethylamino-5-phenylthiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12454467.png)


